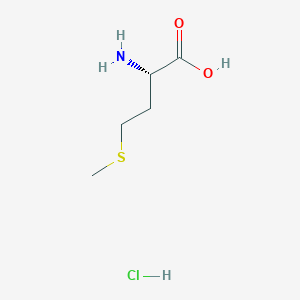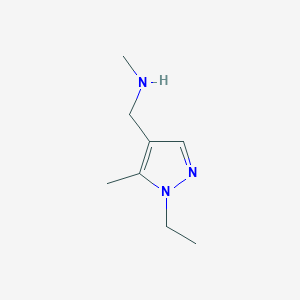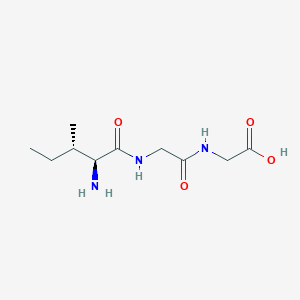
Methionine hydrochloride
Vue d'ensemble
Description
Methionine is an essential amino acid found in protein food sources such as meat and dairy . It is important for many functions in the body, including building new proteins, making DNA, and normal tissue growth and repair . Methionine is also a precursor of succinyl-CoA, homocysteine, cysteine, creatine, and carnitine .
Synthesis Analysis
Methionine synthesis involves complex metabolic processes. For instance, in Escherichia coli, methionine production was increased by strengthening the methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH .
Molecular Structure Analysis
Methionine has a molecular weight of 149.21134 g/mol and a molecular formula of C5H11NO2S . Its structure includes a carboxyl group, an amino group, and an S-methyl thioether side chain .
Chemical Reactions Analysis
Methionine participates in various chemical reactions. It gives rise to the amino acids cysteine and cysteine and can act as a powerful detoxification agent, capable of removing toxic levels of heavy metals such as lead from the body .
Physical And Chemical Properties Analysis
Methionine is a white, crystalline substance, solid at room temperature. It is slightly soluble in water and insoluble in ethanol .
Applications De Recherche Scientifique
Methionine Hydrochloride: A Comprehensive Analysis of Scientific Research Applications: Methionine hydrochloride is a versatile compound with a wide range of applications in scientific research. Below are six distinct applications, each detailed in its own section.
Biomedical Applications
Methionine, as an essential amino acid, has multifunctional properties that are highly beneficial in biomedical research. Its chemical modification, cell metabolism, and metabolic derivatives make it a potential candidate for various therapeutic and diagnostic applications .
Pharmaceutical Oral Formulation
In pharmaceuticals, Methionine hydrochloride is used in oral formulations, particularly as a pediatric treatment. It plays a crucial role in mammalian metabolism, such as being a methyl donor and supporting diverse cellular functions like mRNA translation and protein synthesis .
Research on Cellular Growth and Metabolism
Studies have utilized Methionine hydrochloride to investigate its effects on cellular growth and metabolism. Its impact on the accumulation of certain compounds and seedling growth has been a subject of interest in botanical research .
Mécanisme D'action
Target of Action
Methionine hydrochloride, a derivative of the essential amino acid methionine, plays a significant role in various biological functions. Its primary targets include enzymes involved in methionine metabolism, such as methionine synthase . Methionine synthase is crucial for the conversion of homocysteine to methionine .
Mode of Action
Methionine hydrochloride interacts with its targets by serving as a substrate for enzymatic reactions. For instance, in the methionine synthase-catalyzed reaction, methionine hydrochloride provides the methyl group necessary for the conversion of homocysteine to methionine . This interaction results in changes in the levels of these amino acids, influencing various cellular processes .
Biochemical Pathways
Methionine hydrochloride is involved in the one-carbon metabolism pathway, also known as the methionine cycle . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Pharmacokinetics
It’s known that the body’s handling of a drug molecule, including methionine hydrochloride, involves complex processes that determine the drug’s bioavailability . These processes are influenced by various factors, including the drug’s chemical properties and the physiological characteristics of the individual .
Result of Action
The action of methionine hydrochloride at the molecular and cellular levels results in a host of effects. It’s involved in methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism, thus coordinating nucleotide and redox status . These functions have been shown in many contexts to be relevant for various pathologies, including cancer .
Action Environment
Environmental factors, particularly dietary composition, can influence methionine hydrochloride’s action. The levels of methionine obtained from the diet can have a large effect on cellular methionine metabolism . This establishes a link between nutrition and cell metabolism that may allow for specific metabolic vulnerabilities that can be influenced by diet .
Orientations Futures
Research is ongoing to develop high-methionine maize through various strategies including the selection of natural high-methionine mutants, molecular modulation of maize seed storage proteins, and target key enzymes for sulfur metabolism and its flux towards the methionine synthesis . This could provide an efficient platform for the industrial production of methionine .
Propriétés
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUIUMQSEFFIKM-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431036 | |
| Record name | L-Methionine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionine hydrochloride | |
CAS RN |
6810-12-4 | |
| Record name | Methionine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Methionine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the solubility behavior of methionine hydrochloride in water?
A1: [] Methionine hydrochloride exhibits high solubility in water, increasing with rising temperatures. This solubility behavior aligns with a conglomerate system, meaning that DL-methionine hydrochloride doesn't form a racemic crystal in solution.
Q2: Can methionine hydrochloride be optically resolved, and if so, how?
A2: [] Yes, DL-methionine hydrochloride exists as a conglomerate and can be optically resolved. Preferential crystallization is an effective method, yielding D- and L-methionine hydrochloride. These optically pure forms can then be treated with triethylamine to obtain D- and L-methionine with 100% optical purity.
Q3: Has methionine hydrochloride been explored as a potential corrosion inhibitor, and what were the findings?
A3: [] Yes, research has investigated the use of zwitterionic polymers derived from amino acid residual N,N’-diallyl-l-methionine hydrochloride as corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated notable inhibition efficiencies (up to 99.5% for a specific copolymer) at specific concentrations and temperatures. The inhibition mechanism was attributed to the adsorption of the polymer molecules onto the metal surface, forming a protective layer.
Q4: Are there documented instances of methionine hydrochloride forming complexes with metals?
A4: [] Yes, reacting L-methionine hydrochloride with potassium tetrachloroplatinate under specific pH conditions leads to the formation of [Pt3(L-HMet)3]·H2O, a cyclic trinuclear platinum(II) complex. This complex is characterized by bridging amido nitrogens and features nitrogen and sulfur coordination from methionine molecules.
Q5: Have there been any studies using computational methods to investigate methionine hydrochloride's potential as an inhibitor?
A5: [] Yes, high-throughput virtual screening studies have explored the potential of methionine analogs, including a specific compound, [4-(L-histidyl)-2-phenylbenzoyl] methionine hydrochloride, as inhibitors for Brucella melitensis methionyl-tRNA-synthetase (MetRSBm). These studies utilize molecular docking and scoring functions to predict binding affinities and identify promising leads for further experimental validation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)




![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)




![(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B1609594.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)